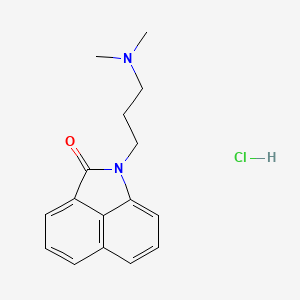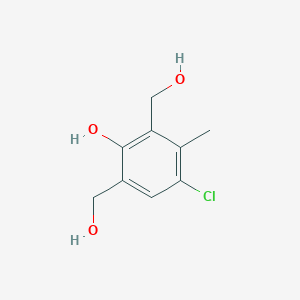
magnesium;ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;ethynylbenzene is an organometallic compound that combines magnesium with ethynylbenzene, a derivative of benzene with an ethynyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;ethynylbenzene typically involves the reaction of ethynylbenzene with a magnesium source, such as magnesium turnings, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Mg} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where ethynylbenzene is reacted with magnesium in a controlled environment to ensure high yield and purity. The process may include steps for purification and stabilization of the product to prevent degradation.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Magnesium;ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which magnesium;ethynylbenzene exerts its effects involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
Ethylbenzene: An organic compound with a similar benzene ring structure but with an ethyl group instead of an ethynyl group.
Phenylacetylene: A compound with a similar ethynyl group but without the magnesium component.
Uniqueness
Magnesium;ethynylbenzene is unique due to the presence of both the magnesium and ethynyl groups, which confer distinct reactivity and properties. This combination allows for unique applications in synthesis and materials science that are not possible with similar compounds.
Propiedades
Número CAS |
6928-78-5 |
|---|---|
Fórmula molecular |
C16H10Mg |
Peso molecular |
226.55 g/mol |
Nombre IUPAC |
magnesium;ethynylbenzene |
InChI |
InChI=1S/2C8H5.Mg/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
Clave InChI |
QHKIXSAFZYMUNR-UHFFFAOYSA-N |
SMILES canónico |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)


![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)



![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)


